molecular formula C16H17NO9 B038394 Zeanoside B CAS No. 113202-67-8

Zeanoside B

Cat. No.: B038394
CAS No.: 113202-67-8
M. Wt: 367.31 g/mol
InChI Key: GRKTWUMXBYWXNZ-JCILWVLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZJ 43 is a potent inhibitor of the enzyme glutamate carboxypeptidase II, also known as N-acetylaspartylglutamate peptidase. This enzyme is responsible for the hydrolysis of the neurotransmitter N-acetylaspartylglutamate into N-acetylaspartate and glutamate. ZJ 43 has shown significant potential in reducing neuronal degeneration and has been studied for its effects in various neurological conditions .

Preparation Methods

The synthesis of ZJ 43 involves the formation of a urea-based N-acetylaspartylglutamate analog. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ZJ 43 primarily undergoes the following types of chemical reactions:

Scientific Research Applications

ZJ 43 has a wide range of applications in scientific research:

Mechanism of Action

ZJ 43 exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This inhibition prevents the hydrolysis of N-acetylaspartylglutamate, leading to increased levels of this neurotransmitter. The elevated levels of N-acetylaspartylglutamate activate group II metabotropic glutamate receptors, which play a role in reducing neuronal excitability and providing neuroprotection .

Comparison with Similar Compounds

ZJ 43 is compared with other inhibitors of glutamate carboxypeptidase II, such as ZJ 11 and ZJ 17. While all these compounds inhibit the same enzyme, ZJ 43 has shown higher potency and selectivity. The unique structure of ZJ 43 allows for more effective inhibition and better pharmacokinetic properties .

Similar Compounds

    ZJ 11: Another potent inhibitor of glutamate carboxypeptidase II with similar applications in neurological research.

    ZJ 17: Similar to ZJ 43 but with slightly different pharmacokinetic properties and potency.

Properties

CAS No.

113202-67-8

Molecular Formula

C16H17NO9

Molecular Weight

367.31 g/mol

IUPAC Name

2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)

InChI Key

GRKTWUMXBYWXNZ-JCILWVLBSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O

melting_point

297-302°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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